5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile
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Overview
Description
5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol. This compound is characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms, and a cyano group attached to the fourth position of the ring. The presence of the oxo group on the oxolan ring makes it a unique and versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-oxooxolan-3-yl ethylidene with a suitable pyrazole derivative under controlled conditions. The reaction conditions may include the use of a catalyst, such as a Lewis acid, and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise control over reaction parameters. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the cyano group and the oxo group on the oxolan ring makes it reactive towards different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Addition: Electrophilic addition reactions can be performed using electrophiles like halogens or aldehydes.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including derivatives with different functional groups, such as hydroxyl, amino, or halogenated groups. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex organic molecules. Its reactivity towards various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways. Its structural similarity to certain biomolecules allows it to interact with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to undergo various chemical reactions makes it suitable for the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers or coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole derivatives with different substituents on the ring.
Oxolan derivatives: Compounds containing oxolan rings with various functional groups.
Cyano-containing compounds: Other compounds with cyano groups in different positions or on different rings.
Uniqueness: 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile stands out due to its specific combination of the pyrazole ring, oxo group, and cyano group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
5-[(E)-1-(2-oxooxolan-3-yl)ethylideneamino]-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6(8-2-3-16-10(8)15)13-9-7(4-11)5-12-14-9/h5,8H,2-3H2,1H3,(H,12,14)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHZHWSSSSMJO-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=NN1)C#N)C2CCOC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=C(C=NN1)C#N)/C2CCOC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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